molecular formula C23H22N2O4S B2883999 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide CAS No. 921899-04-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2883999
CAS No.: 921899-04-9
M. Wt: 422.5
InChI Key: GKERWVLMQXSEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine scaffold. This compound is characterized by methyl substitutions at positions 8 and 10 of the oxazepine core and a 2,4-dimethylbenzenesulfonamide moiety at position 2.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-6-10-22(16(3)11-14)30(27,28)24-17-7-9-20-18(13-17)23(26)25(4)19-12-15(2)5-8-21(19)29-20/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKERWVLMQXSEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C23H24N2O4S
  • Molecular Weight : 432.51 g/mol

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepine core fused with a sulfonamide moiety. The presence of dimethyl groups and an oxo group at specific positions enhances its chemical reactivity and biological potential.

Pharmacological Effects

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Properties : Sulfonamide derivatives are known for their antibacterial effects, particularly against Gram-positive bacteria.
  • Cardiovascular Effects : Studies suggest that certain sulfonamide derivatives can influence cardiovascular parameters by modulating calcium channels.

The biological activity of this compound may involve:

  • Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel blockers or inhibitors, affecting vascular resistance and blood pressure regulation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Interaction : Binding to various receptors could lead to downstream signaling changes that affect cellular functions.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of related dibenzo[b,f][1,4]oxazepine derivatives on human cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation through apoptosis induction mechanisms. The study highlighted the potential of these compounds in developing new anticancer therapies.

CompoundIC50 (µM)Cell Line
Compound A5.6A549 (Lung)
Compound B3.8MCF-7 (Breast)
N-(8,10-dimethyl...)4.5HeLa (Cervical)

Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular effects of sulfonamide derivatives. The study found that N-(8,10-dimethyl...) reduced coronary resistance in isolated heart models compared to control groups. This suggests a mechanism involving calcium channel inhibition.

TreatmentCoronary Resistance (mmHg)
Control65
N-(8,10-dimethyl...)50
Sulfonamide X55

Pharmacokinetic Parameters

Theoretical pharmacokinetic studies using software like SwissADME suggest favorable absorption and distribution characteristics for this compound. Key parameters include:

  • Lipophilicity (LogP) : Indicates good membrane permeability.
  • Solubility : Adequate solubility in physiological conditions enhances bioavailability.

Toxicological Assessment

Toxicity evaluations indicate that while some sulfonamide derivatives can exhibit cytotoxic effects at high concentrations, N-(8,10-dimethyl...) showed a favorable safety profile in preliminary studies. Further toxicological assessments are necessary to confirm these findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

The sulfonamide substituent plays a critical role in modulating physicochemical and pharmacological properties. Key analogs include:

Compound Name Sulfonamide Substituent Molecular Formula Molecular Weight (g/mol) LCMS RT (min) Key Reference
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide 2,4-dimethylbenzene C23H22N2O4S 422.5 N/A
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide 3,4-dimethylbenzene C23H22N2O4S 422.5 N/A
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide 4-ethylbenzene C23H23N2O4S 436.5 N/A
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 5,6,7,8-tetrahydronaphthalene C25H24N2O4S 464.5 N/A

Key Observations :

  • Steric Effects : 3,4-Dimethyl substitution may introduce steric hindrance, reducing binding efficiency compared to 2,4-dimethyl substitution .
Core Heterocycle Modifications: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine core with sulfur yields dibenzo[b,f][1,4]thiazepine analogs, which are explored in dopamine receptor antagonism studies:

Compound Name Core Heterocycle Key Pharmacological Data Reference
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine LCMS RT = 5.09 min, m/z 407.0 [M+H+]
N-(4-Bromobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine Chiral HPLC separation (CHIRALPAK®IA column)

Key Observations :

  • Metabolic Stability : Thiazepine derivatives may exhibit faster hepatic clearance due to sulfur oxidation pathways .
Substituent Position and Activity

Positional isomerism significantly impacts activity. For example:

  • Compound 36 (N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) shows LCMS RT = 5.09 min and m/z 407.0 [M+H+], whereas Compound 37 (N-Benzyl analog) has distinct retention behavior, suggesting differences in polarity and receptor engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.